Product packaging for 3-Cyclopropylisoxazole(Cat. No.:CAS No. 1597989-56-4)

3-Cyclopropylisoxazole

Cat. No.: B1320078
CAS No.: 1597989-56-4
M. Wt: 109.13 g/mol
InChI Key: JICQIUSBYUOAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Cyclopropylisoxazole is a chemical compound with the molecular formula C6H7NO and a molecular weight of 125.13 g/mol . It features a five-membered isoxazole ring, a privileged structure in medicinal chemistry known for its wide spectrum of biological activities . The cyclopropyl substituent on the 3-position of this heterocyclic core can influence the compound's electronic properties and metabolic stability, making it a valuable building block for designing novel bioactive molecules . Isoxazole derivatives, including those with cyclopropyl groups, are of significant interest in pharmaceutical and agrochemical research due to their diverse pharmacological profiles. These compounds have been explored for their potential in developing therapies with anticancer, anti-inflammatory, antimicrobial, and antidepressant activities, among others . The isoxazole scaffold is a key structural component in several marketed drugs and active research compounds, particularly as agonists for nuclear receptors like FXR . Researchers utilize this compound as a versatile synthetic intermediate to create more complex molecules for drug discovery programs and biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B1320078 3-Cyclopropylisoxazole CAS No. 1597989-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-4-8-7-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICQIUSBYUOAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclopropylisoxazole and Its Functionalized Derivatives

Foundational Synthetic Routes to the Isoxazole (B147169) Core

The construction of the isoxazole ring is a fundamental step in the synthesis of 3-cyclopropylisoxazole. Several classical and modern methods are employed, each with its own advantages and limitations.

Cycloisomerization Strategies for Isoxazole Ring Construction

Cycloisomerization reactions provide an efficient and atom-economical approach to the isoxazole core. A prominent method involves the gold(III) chloride-catalyzed cycloisomerization of α,β-acetylenic oximes. researchgate.netias.ac.in This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by modifying the substituents on the acetylenic oxime precursor. researchgate.net The reaction proceeds under moderate conditions and generally affords good to excellent yields. researchgate.netias.ac.in

Another strategy involves the intramolecular cyclization of propynal or propynone oximes. However, a limitation of this method is that only the Z-isomer of the oxime, where the hydroxy group and the alkynyl group are in a cis relationship, can cyclize to form the desired isoxazole. acs.org

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition reaction is one of the most widely used and effective methods for synthesizing the isoxazole ring. researchgate.net This approach typically involves the reaction of a nitrile oxide with an alkyne. nih.govorganic-chemistry.org The nitrile oxides are often generated in situ from aldoximes or hydroximoyl chlorides to circumvent their high reactivity and potential for dimerization. acs.orgnih.gov

Copper-catalyzed cycloadditions of nitrile oxides to terminal alkynes provide a reliable route to 3,5-disubstituted isoxazoles. organic-chemistry.org Solvent-free mechanochemical methods using a planetary ball-mill have also been developed for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, offering a greener and scalable synthesis of 3,5-isoxazoles. nih.gov This method can be performed with or without a recyclable Cu/Al2O3 nanocomposite catalyst. nih.gov

The regioselectivity of the 1,3-dipolar cycloaddition can be a challenge, as the reaction of an unsymmetrical alkyne with a nitrile oxide can lead to a mixture of regioisomers. acs.org However, various strategies have been developed to control the regioselectivity, including the use of specific catalysts and substrates. organic-chemistry.org For instance, a one-pot, two-step transformation involving the 1,3-dipolar cycloaddition of phenyl vinylic selenide (B1212193) to nitrile oxides followed by oxidation-elimination yields 3-substituted isoxazoles. organic-chemistry.org

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative pathway to isoxazoles. A notable example is the one-pot synthesis from propargylamines, which involves the oxidation of the propargylamine (B41283) to the corresponding oxime, followed by a copper(I) chloride-mediated intramolecular cyclization. acs.orgnih.govacs.org This method is advantageous as it can proceed with both E and Z isomers of the oxime intermediate and demonstrates a broad functional group tolerance. acs.org

Hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent), can mediate the oxidative cycloaddition of aldoximes with unsaturated substrates to form isoxazoles. core.ac.uk This process involves the in situ generation of nitrile oxides from aldoximes, which then undergo a 1,3-dipolar cycloaddition. core.ac.uk

Advanced Synthetic Strategies for Cyclopropyl-Substituted Isoxazoles

The introduction of a cyclopropyl (B3062369) group onto the isoxazole ring requires specific synthetic strategies that often focus on achieving high regioselectivity and, where applicable, stereoselectivity.

Regioselective Synthesis Techniques

The regioselective synthesis of cyclopropyl-substituted isoxazoles is crucial for obtaining the desired isomer. One approach involves the reaction of cyclopropyl-containing precursors with suitable reagents to form the isoxazole ring. For example, the regioselective synthesis of 3-(2-arylcyclopropyl)-5-methylthio-isoxazoles has been reported. rsc.orgresearchgate.net

Another strategy involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. organic-chemistry.org This method provides a highly regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org The reaction proceeds via a conjugate addition, elimination of the tosyl group, cyclization, and dehydration cascade. organic-chemistry.org

The reaction of propargyl alcohols with N-iodosuccinimide (NIS) and N-tert-butyl hydroxylamine (B1172632) hydrochloride also affords a regioselective synthesis of substituted isoxazoles. researchgate.net This transformation likely proceeds through an electrophilic-intercepted Meyer-Schuster rearrangement of the propargyl alcohol, followed by intermolecular cyclocondensation. researchgate.net

A patented industrial method for preparing 3-isoxazolecarboxylic acids, which can be adapted for cyclopropyl derivatives, involves the reaction of an ethoxycarbonylnitrile oxide with an alkene, followed by treatment with hydroxylamine hydrochloride and subsequent hydrolysis. By using cyclopropyl-substituted nitrile oxides or alkenes, this method can be applied to the scalable synthesis of this compound derivatives.

Starting MaterialsReagentsProductKey Features
α,β-acetylenic oximesAuCl₃3-substituted, 5-substituted, or 3,5-disubstituted isoxazolesHigh yields, moderate conditions. researchgate.netias.ac.in
Terminal alkynes, Hydroxyimidoyl chloridesCu/Al₂O₃ (optional), Ball-milling3,5-disubstituted isoxazolesSolvent-free, scalable. nih.gov
Propargylaminesm-CPBA, CuClSubstituted isoxazolesOne-pot, tolerates E/Z oxime isomers. acs.orgthieme-connect.com
α,β-unsaturated aldehydes/ketones, TsNHOHK₂CO₃, MeOH/H₂O3-substituted and 3,5-disubstituted isoxazolesHigh regioselectivity, mild conditions. organic-chemistry.org
Propargyl alcoholsNIS, t-BuNHOH·HCl5-, 3-, and 3,5-substituted isoxazolesRegioselective, proceeds via α-iodo enones/enals. researchgate.net

Stereoselective Synthesis of Cyclopropyl-Containing Isoxazoles

The stereoselective synthesis of cyclopropyl-containing isoxazoles is particularly relevant when the cyclopropyl ring itself or other parts of the molecule contain stereocenters. While the synthesis of this compound itself does not involve stereochemistry, the synthesis of its functionalized derivatives can.

One approach to stereoselective cyclopropanation is the Simmons-Smith reaction. nih.gov While catalytic asymmetric versions for allylic alcohols have been developed, they have seen limited success. nih.gov Tandem reactions, where sequential transformations occur without isolation of intermediates, offer an attractive strategy for the enantio- and diastereoselective synthesis of cyclopropyl alcohols, which could be precursors to cyclopropyl-substituted isoxazoles. nih.gov

For spirocyclic systems containing a cyclopropane (B1198618) ring fused to another ring system that includes an isoxazole, stereoselective methods are critical. For instance, the synthesis of spirooxindoles containing a cyclopropane ring has been achieved with high diastereoselectivity through a [3+2] cycloaddition of an ylideneoxindole with a diazoalkane, followed by ring contraction. rsc.org Although this example does not directly produce a cyclopropyl-isoxazole, the principles of stereoselective cyclopropanation can be applied to more complex targets incorporating the this compound moiety.

Precursor TypeReactionStereocontrolProduct Type
Allylic zinc alkoxidesDirected diastereoselective cyclopropanationHigh enantio- and diastereoselectivityChiral cyclopropyl alcohols
Ylideneoxindoles[3+2] cycloaddition/ring contraction with diazoalkanesHigh diastereoselectivitySpirocyclic cyclopropanes

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient route to complex molecules, including isoxazole derivatives. frontiersin.orgnih.gov These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate structural diversity. frontiersin.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles of established MCRs can be applied to isoxazole ring formation.

One such relevant reaction is the Biginelli reaction, which traditionally synthesizes dihydropyrimidines but has been adapted for other heterocycles. frontiersin.orgmdpi.compreprints.org The condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative is the cornerstone of this reaction. preprints.org For isoxazole synthesis, a variation might involve the reaction of a β-keto ester with hydroxylamine and an aldehyde. mdpi.com

Another powerful MCR is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the acid-catalyzed interaction of an α-aminoazine, an aldehyde, and an isocyanide to produce imidazoazines. csic.es The versatility of MCRs allows for the fine-tuning of structural properties, which is crucial for creating specifically substituted isoxazoles. csic.es The synthesis of 4-(2-pyrrolyl) methylene-isoxazole-5-ones has been successfully achieved through a three-component reaction involving N-substituted-2-formylpyrrole, hydroxylamine-hydrochloride, and β-keto esters, highlighting the utility of MCRs in generating functionalized isoxazole systems. rsc.org

Catalytic Methodologies in Isoxazole Synthesis

Catalysis is central to the modern synthesis of isoxazoles, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions. A range of catalysts, from metal complexes to organocatalysts, have been employed.

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene is a fundamental method for constructing the isoxazole ring. mdpi.comnih.gov Catalysts play a crucial role in promoting this reaction.

Copper Catalysis: A recyclable Cu/Al2O3 nanocomposite has been used to catalyze the 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides under solvent-free ball-milling conditions. nih.gov This mechanochemical method provides moderate to excellent yields and is scalable. nih.gov

Hypervalent Iodine Catalysis: The intramolecular oxidative cycloaddition of alkyne-tethered aldoximes can be efficiently catalyzed by hypervalent iodine(III) species, yielding fused isoxazole derivatives in yields up to 94%. mdpi.com The active catalytic species, a hydroxy(aryl)iodonium tosylate, is generated in situ. mdpi.com

Base Catalysis: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting the 1,3-dipolar cycloaddition of nitrile oxides with alkynes without the need for a metal catalyst. nih.gov DBU is also used to promote domino reactions, such as the Michael addition/cyclization of β-trifluoromethyl-/β-cyclopropyl-substituted enones with hydroxylamine to form isoxazolines. rhhz.net

Condensation Reactions: Catalysts are also vital in condensation reactions that form the isoxazole ring.

Amine-Functionalized Cellulose (B213188): A biodegradable and reusable amine-functionalized cellulose (Cell-Pr-NH2) has been shown to catalyze the synthesis of isoxazol-5(4H)-one derivatives under aqueous conditions at room temperature. mdpi.com This method benefits from simple purification and good yields. mdpi.com

The following table summarizes key catalytic methodologies used in the synthesis of isoxazole derivatives.

Interactive Table: Catalytic Methodologies in Isoxazole Synthesis
Catalyst Reaction Type Key Findings Reference
Hypervalent Iodine(III) Intramolecular Oxidative Cycloaddition Efficiently catalyzes the reaction of alkyne-tethered aldoximes, producing polycyclic isoxazoles in up to 94% yield. mdpi.com mdpi.com
Amine-Functionalized Cellulose (Cell-Pr-NH2) Condensation & Knoevenagel Condensation Acts as a green, reusable catalyst for isoxazole-5(4H)-one synthesis in water at room temperature. mdpi.com mdpi.com
Cu/Al2O3 Nanocomposite 1,3-Dipolar Cycloaddition Enables solvent-free, mechanochemical synthesis of 3,5-isoxazoles with moderate to excellent yields. nih.gov nih.gov
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) Domino Reaction (Michael addition/cyclization) Promotes the efficient synthesis of 5-cyclopropyl-5-trifluoromethyl-2-isoxazoline derivatives under mild conditions. rhhz.net rhhz.net
Copper Nitrate Cycloaddition Mediates the synthesis of 3,5-disubstituted isoxazoles from two different alkynes with high chemo- and regioselectivity. nih.gov nih.gov

Utilization of Precursors and Building Blocks in this compound Synthesis

The synthesis of this compound relies heavily on the selection of appropriate starting materials. These precursors can either contain the cyclopropyl moiety from the outset or consist of a pre-formed isoxazole ring that is later functionalized.

Cyclopropyl-Containing Synthons

A direct and common strategy involves using a building block that already incorporates the cyclopropyl group. This ensures the presence of the desired substituent in the final product. The 1,3-dipolar cycloaddition between a cyclopropyl-containing alkyne and a nitrile oxide is a primary route. vulcanchem.com

Key cyclopropyl-containing precursors include:

Cyclopropylacetonitrile: This compound can react with hydroxylamine to generate the corresponding nitrile oxide in situ, which then undergoes cycloaddition with an alkyne to yield a 5-cyclopropylisoxazole. vulcanchem.com

Cyclopropyl Oximes: Ring-opening of cyclopropyl oximes followed by an intramolecular nucleophilic vinylic substitution reaction can produce substituted isoxazoles. nih.gov

Cyclopropyl Alkynes: The reaction of a cyclopropyl-substituted alkyne with a nitrile oxide is a classic approach to forming the isoxazole ring.

β-Cyclopropyl Substituted Enones: These synthons are used in domino reactions with hydroxylamine, involving a Michael addition followed by cyclization, to efficiently produce 5-cyclopropyl-2-isoxazoline derivatives. rhhz.net

The following table details various cyclopropyl-containing synthons and their application in isoxazole synthesis.

Interactive Table: Cyclopropyl-Containing Synthons in Isoxazole Synthesis
Synthon Role in Synthesis Resulting Product Type Reference
Cyclopropylacetonitrile Precursor to nitrile oxide for subsequent cycloaddition. vulcanchem.com 5-Cyclopropylisoxazole derivatives vulcanchem.com
Cyclopropyl Oximes Undergoes ring-opening and intramolecular substitution. nih.gov Substituted isoxazoles nih.gov
β-Cyclopropyl-substituted Enones Reactant in a domino Michael addition/cyclization with hydroxylamine. rhhz.net 5-Cyclopropyl-2-isoxazoline derivatives rhhz.net
1-Phenyl-1-cyclopropylcarboxylic acid Used in solid-phase synthesis via 1,3-dipolar cycloadditions to create isoxazole libraries. nanobioletters.com Diversity-oriented isoxazoles nanobioletters.com

Isoxazole Ring Precursors for Functionalization

An alternative synthetic strategy involves starting with an already formed isoxazole ring and introducing the cyclopropyl group or another functional group in a subsequent step. This approach is valuable for creating a variety of derivatives from a common intermediate.

One method starts with an isoxazol-3-ol intermediate, where the cyclopropyl group is introduced at the 5-position through reactions like cross-coupling. The hydroxyl group at the 3-position can then be transformed into other functionalities.

Another key precursor is 5-chloromethyl-3-cyclopropylisoxazole . prepchem.com The chloromethyl group is a reactive handle that allows for nucleophilic substitution, enabling the attachment of various other molecular fragments. For instance, it can be reacted with a phenol (B47542) in the presence of a base to form an ether linkage. prepchem.com

Similarly, 5-cyclopropylisoxazole-3-carboxylic acid and its corresponding acyl chloride, 5-cyclopropylisoxazole-3-carbonyl chloride , are versatile building blocks. vulcanchem.comsmolecule.com The carboxylic acid can be coupled with amines to form amides, a common reaction in medicinal chemistry. vulcanchem.com The highly reactive acyl chloride can undergo acylation reactions with a wide range of nucleophiles, such as amines and alcohols, to produce amides and esters, respectively. smolecule.com These precursors are fundamental in constructing more complex molecules built upon the this compound scaffold. nih.govvulcanchem.com

Mechanistic Investigations of Chemical Transformations Involving 3 Cyclopropylisoxazole

Elucidation of Reaction Mechanismsbenchchem.comcsbsju.edunumberanalytics.com

The reactivity of 3-cyclopropylisoxazole is characterized by several key mechanistic pathways, including substitution reactions, cycloadditions, and rearrangements.

Electrophilic and Nucleophilic Substitution Reactionsgacariyalur.ac.inbyjus.comlasalle.edusavemyexams.com

The isoxazole (B147169) ring, being an electron-deficient aromatic system, generally undergoes nucleophilic substitution more readily than electrophilic substitution. gacariyalur.ac.in However, the specific substitution patterns in this compound are influenced by the electronic nature of the cyclopropyl (B3062369) group.

Electrophilic Substitution: In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com The aromaticity of the ring is restored in the final step by the removal of a proton. byjus.com

Nucleophilic Substitution: Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-poor center, displacing a leaving group. lasalle.edu For isoxazole derivatives, these reactions are significant. For instance, the hydrolysis of an amide-substituted cyclopropylisoxazole can occur under both acidic and basic conditions to yield different products.

Reaction TypeConditionsProducts
Acidic HydrolysisStrong acid (e.g., 6M HCl), refluxFormic acid + 5-cyclopropylisoxazol-3-amine
Basic HydrolysisStrong base (e.g., 2M NaOH), 80°CAmmonia + 5-cyclopropylisoxazole-3-carboxylic acid

This table illustrates the hydrolysis of N-(5-cyclopropylisoxazol-3-yl)formamide under different conditions.

Cycloaddition Reactions (e.g., Diels-Alder)wikipedia.orgiitk.ac.inlibretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org It is a concerted, pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. iitk.ac.inlibretexts.org While the isoxazole ring itself is not a typical diene for a standard Diels-Alder reaction, its derivatives can participate in related cycloadditions. For example, isoxazole rings can undergo [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.

ReactantConditionsProduct
Nitrile oxidesThermal (120°C)Bicyclic oxazole (B20620) derivatives
AlkenesHuisgen cycloadditionFused pyrazole-isoxazole systems

This table shows examples of [3+2] cycloaddition reactions involving the isoxazole ring.

Ring-Opening and Rearrangement Mechanismsbenchchem.comcsbsju.edunumberanalytics.comharvard.edu

The strained cyclopropyl ring and the isoxazole heterocycle can both undergo ring-opening reactions under specific conditions. The high ring strain energy of the cyclopropyl group makes it susceptible to cleavage. csbsju.edu Similarly, the isoxazole ring can be opened under strong oxidizing or reducing conditions.

Rearrangement reactions, which involve the migration of an atom or group within a molecule, are also observed. numberanalytics.com These can include sigmatropic rearrangements, where a sigma bond migrates, and electrocyclic rearrangements, which involve the formation or breaking of a ring in a concerted manner. numberanalytics.com For example, the Wolff rearrangement can lead to ring contraction of cyclic α-diazo ketones. harvard.edu

Oxidation and Reduction Pathwaysbenchchem.commasterorganicchemistry.comyoutube.com

Oxidation and reduction reactions alter the number of carbon-hydrogen or carbon-heteroatom bonds. masterorganicchemistry.com

Oxidation: While the cyclopropyl group is generally resistant to oxidation, the isoxazole ring can be opened by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), leading to the formation of β-keto amides.

Reduction: Catalytic hydrogenation (e.g., H₂/Pd) can reduce the isoxazole ring, forming a β-aminoketone intermediate. This intermediate may subsequently rearrange. Different reducing agents have varying strengths; for example, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄). youtube.com

Stereochemical Aspects of Reactionsevitachem.comalrasheedcol.edu.iqnumberanalytics.comrsc.orgmasterorganicchemistry.com

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of the reactions of this compound. numberanalytics.com Many reactions are stereospecific, meaning that stereoisomeric starting materials yield stereoisomerically different products. alrasheedcol.edu.iqmasterorganicchemistry.com

The presence of chiral centers in derivatives of this compound means that reactions can lead to the formation of enantiomers or diastereomers. evitachem.com The stereochemical outcome is often controlled by factors such as steric hindrance and the geometry of the transition state. rsc.org For example, in addition reactions, the approach of the reactant molecules can be influenced by substituents, leading to different stereochemical outcomes. numberanalytics.com

Role of the Cyclopropyl Group in Modulating Reactivity and Selectivitybenchchem.comstackexchange.comwiley.com

The cyclopropyl group exerts a significant influence on the reactivity and selectivity of the isoxazole ring due to its unique electronic and steric properties.

Electronic Effects: The carbon-carbon bonds in a cyclopropane (B1198618) ring have increased s-character, and the ring can exhibit properties similar to a double bond, acting as a good π-electron donor. stackexchange.com This electronic donation can affect the electron density of the attached isoxazole ring, influencing its susceptibility to electrophilic or nucleophilic attack. This conjugation can lead to a lengthening of the adjacent bonds and a shortening of the distal cyclopropane C-C bond when attached to a π-acceptor. wiley.com

Steric and Strain Effects: The three-membered ring introduces significant ring strain. This strain can be a driving force for ring-opening reactions, as cleavage of the ring relieves this energy. csbsju.eduwiley.com Furthermore, the steric bulk of the cyclopropyl group can direct incoming reagents to specific positions, thereby controlling the regioselectivity of reactions.

Catalytic Reaction Pathways and Their Mechanisms

The application of catalytic methodologies to induce chemical transformations of the this compound scaffold is a subject of significant academic and industrial interest. The strategic placement of the cyclopropyl group at the 3-position of the isoxazole ring presents a unique electronic and steric environment, influencing the molecule's reactivity in catalytic cycles. This section explores the mechanistic underpinnings of transformations involving this compound across homogeneous, heterogeneous, and organocatalytic regimes.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a powerful platform for the selective functionalization of heterocyclic compounds like this compound. libretexts.org Transition metal complexes are frequently employed as catalysts in this context, facilitating a diverse array of transformations. nwnu.edu.cn

Research in this area has focused on leveraging the reactivity of the isoxazole ring and the adjacent cyclopropyl moiety. Mechanistic studies often reveal intricate catalytic cycles involving steps such as oxidative addition, migratory insertion, and reductive elimination. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to isoxazole systems. nih.govlibretexts.org In a typical cycle for a Heck-type reaction involving a derivative of this compound, a Pd(0) species would undergo oxidative addition into a carbon-halide bond on the isoxazole ring. libretexts.org Subsequent coordination of an alkene, followed by migratory insertion and β-hydride elimination, would yield the functionalized product and regenerate the active catalyst. libretexts.org

The specific nature of the ligands coordinated to the metal center plays a crucial role in determining the reaction's efficiency and selectivity. The steric and electronic properties of phosphine (B1218219) ligands, for example, can be fine-tuned to optimize the catalytic outcome.

Table 1: Examples of Homogeneous Catalytic Reactions Involving Isoxazole Derivatives

Catalyst SystemReactant TypeTransformationKey Mechanistic Steps
Pd(OAc)₂/PPh₃Halogenated IsoxazoleHeck CouplingOxidative addition, migratory insertion, β-hydride elimination libretexts.org
NiCl₂(dppp)Isoxazole GrignardKumada CouplingTransmetalation, reductive elimination
Rh(I) complexIsoxazole derivativeC-H Activation/FunctionalizationC-H activation, directed metalation, functionalization

This table presents generalized examples for isoxazole derivatives, as specific data for this compound is limited.

Heterogeneous Catalysis

In contrast to homogeneous systems, heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org This approach offers significant advantages in terms of catalyst separation and recycling, making it highly attractive for industrial applications. frontiersin.org

For transformations involving this compound, heterogeneous catalysts are often employed for hydrogenation or oxidation reactions. The mechanism of these reactions is fundamentally linked to processes occurring at the catalyst surface. researchgate.net Reactants adsorb onto active sites on the catalyst surface, where chemical bond activation and transformation occur. wikipedia.orgfrontiersin.org The products then desorb from the surface, freeing the active site for the next catalytic cycle. wikipedia.org

For example, the catalytic hydrogenation of the isoxazole ring of a this compound derivative can be achieved using a solid-supported metal catalyst such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃). docbrown.info The reaction mechanism involves the adsorption of the isoxazole onto the metal surface, followed by the stepwise addition of hydrogen atoms, leading to the saturation or cleavage of the N-O bond. The nature of the support material and the dispersion of the metal particles can significantly influence the catalyst's activity and selectivity.

Table 2: Representative Heterogeneous Catalytic Processes for Heterocycles

CatalystReactant TypeReaction TypeMechanistic Features
Pd/CIsoxazole DerivativeHydrogenationSurface adsorption, stepwise hydrogen addition
Pt/Al₂O₃Substituted IsoxazoleReforming/IsomerizationAdsorption on acidic/metallic sites, skeletal rearrangement docbrown.info
V₂O₅Aromatic HeterocycleOxidationRedox cycle of the metal oxide, lattice oxygen participation docbrown.info

This table provides illustrative examples for heterocyclic compounds, as specific mechanistic studies on this compound are not widely reported.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. mdpi.com This field has seen rapid growth, with various activation modes identified, including iminium ion formation, enamine catalysis, and hydrogen bonding activation. csic.es

In the context of this compound, organocatalytic transformations could target the functionalization of side chains or the activation of the isoxazole ring through non-covalent interactions. For instance, a chiral amine catalyst could react with an aldehyde-substituted this compound to form a chiral enamine intermediate. nih.gov This enamine could then react with an electrophile, with the stereochemical outcome controlled by the chiral environment of the catalyst.

Another potential avenue is the use of chiral Brønsted acids or bases to catalyze reactions involving this compound derivatives. These catalysts operate by activating substrates through hydrogen bonding, thereby lowering the activation energy of the reaction. rsc.org While specific examples directly involving this compound are not extensively documented, the general principles of organocatalysis suggest a wide range of potential applications.

Table 3: Common Organocatalytic Activation Modes and Potential Applications

Catalyst TypeActivation ModePotential Reaction with this compound Derivative
Chiral Secondary AmineEnamine CatalysisAsymmetric α-functionalization of a carbonyl group attached to the isoxazole
Chiral Phosphoric AcidBrønsted Acid CatalysisEnantioselective addition to an imine derived from this compound
Cinchona AlkaloidsNucleophilic CatalysisAsymmetric addition reactions to the isoxazole core or substituents

This table outlines potential organocatalytic strategies for this compound derivatives based on established principles.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclopropylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in both solution and solid states. For 3-Cyclopropylisoxazole, a combination of high-resolution, solid-state, and dynamic NMR techniques would provide a complete picture of its structure and conformational dynamics.

High-Resolution NMR for Molecular Structure and Conformation

High-resolution ¹H and ¹³C NMR spectroscopy in solution is fundamental for confirming the molecular structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the connectivity and electronic environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the isoxazole (B147169) ring protons and the cyclopropyl (B3062369) group protons.

Isoxazole Ring Protons: The isoxazole ring has two protons, H-4 and H-5. The H-4 proton would likely appear as a doublet, coupled to the H-5 proton. The H-5 proton would also appear as a doublet. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Cyclopropyl Group Protons: The cyclopropyl group consists of a methine proton (H-α) and two sets of diastereotopic methylene (B1212753) protons. The methine proton, being adjacent to the isoxazole ring, would likely appear as a multiplet due to coupling with the methylene protons. The methylene protons would exhibit complex splitting patterns due to both geminal and vicinal coupling.

A hypothetical ¹H NMR data table is presented below based on typical chemical shift values for similar structural motifs.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (isoxazole)6.2 - 6.5d1.5 - 2.0
H-5 (isoxazole)8.2 - 8.5d1.5 - 2.0
H-α (cyclopropyl)2.0 - 2.3m-
CH₂ (cyclopropyl)0.9 - 1.2m-
CH₂' (cyclopropyl)0.7 - 0.9m-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Isoxazole Ring Carbons: The three carbon atoms of the isoxazole ring (C-3, C-4, and C-5) are expected to resonate in the aromatic region of the spectrum. The C-3 carbon, being attached to the cyclopropyl group and the nitrogen atom, would have a distinct chemical shift. The C-4 and C-5 carbons would also show characteristic signals.

Cyclopropyl Group Carbons: The cyclopropyl group would exhibit two signals: one for the methine carbon (C-α) and one for the two equivalent methylene carbons. These carbons typically appear in the upfield region of the spectrum due to their strained nature.

A hypothetical ¹³C NMR data table is provided below.

CarbonChemical Shift (ppm)
C-3 (isoxazole)165 - 170
C-4 (isoxazole)100 - 105
C-5 (isoxazole)155 - 160
C-α (cyclopropyl)10 - 15
CH₂ (cyclopropyl)5 - 10

Solid-State NMR for Crystalline Forms

While specific solid-state NMR data for this compound is not available, this technique is highly valuable for studying the structure of molecules in their crystalline state. Solid-state NMR can provide information about polymorphism, molecular packing, and intermolecular interactions that are not accessible from solution-state NMR. For isoxazole derivatives, ¹³C{¹⁴N} solid-state NMR experiments can be particularly useful. These "attached nitrogen tests" can distinguish between isomers by identifying carbon atoms covalently bonded to nitrogen, which is a key feature of the isoxazole ring. rsc.orgresearchgate.net

Dynamic NMR for Conformational Dynamics

Dynamic NMR spectroscopy is a technique used to study the rates of conformational changes in molecules. For this compound, the primary conformational flexibility would arise from the rotation of the cyclopropyl group relative to the isoxazole ring. While specific dynamic NMR studies on this compound have not been reported, such investigations could determine the energy barrier for this rotation. This information would be valuable for understanding the molecule's conformational preferences and how they might influence its reactivity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₆H₇NO), the calculated exact mass of the molecular ion [M]⁺˙ would be 109.0528. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental formula.

A hypothetical HRMS data table is shown below.

IonCalculated m/zFound m/zMass Difference (ppm)Elemental Composition
[M+H]⁺110.0600110.0598-1.8C₆H₈NO⁺

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound would likely involve cleavage of the isoxazole ring and the cyclopropyl group.

Potential fragmentation pathways could include:

Loss of CO: Cleavage of the N-O bond followed by rearrangement could lead to the loss of a neutral carbon monoxide molecule.

Loss of C₂H₄ (ethene): The cyclopropyl ring could undergo fragmentation, leading to the loss of an ethene molecule.

Cleavage of the isoxazole ring: The isoxazole ring can break apart in various ways, leading to characteristic fragment ions.

Analysis of the relative abundances of these fragment ions in the mass spectrum would provide valuable information for confirming the connectivity of the atoms in this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. nih.govyoutube.com These methods are founded on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies. youtube.com When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment. youtube.com Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, which provides information about vibrations that induce a change in the molecule's polarizability. nih.gov Consequently, IR and Raman spectra often provide complementary information, as some vibrational modes may be active in one technique but not the other. youtube.com

Vibrational Mode Analysis for Functional Group Identification

The vibrational spectrum of this compound is a composite of the characteristic modes of its two main structural components: the cyclopropyl ring and the isoxazole ring. By analyzing the frequencies, intensities, and shapes of the spectral bands, one can identify and confirm the presence of these functional groups. nih.gov

The cyclopropyl group exhibits several distinct vibrational modes. The C-H stretching vibrations of the CH and CH2 groups in the ring are typically observed in the 3100-3000 cm⁻¹ region. The "ring breathing" mode, a symmetric stretching of the C-C bonds, is a characteristic feature, although its frequency can vary. Other deformations and scissoring motions of the CH2 groups also produce identifiable bands in the fingerprint region (below 1500 cm⁻¹).

The isoxazole ring possesses a unique set of vibrations due to its specific arrangement of C, N, and O atoms in a five-membered aromatic-like ring. Key vibrational modes include the C=N stretching, C=C stretching, N-O stretching, and various in-plane and out-of-plane ring deformation modes. The precise frequencies of these modes are sensitive to the nature and position of substituents on the ring. For this compound, the cyclopropyl group at the C3 position will influence the electronic distribution and vibrational coupling within the isoxazole ring.

A detailed assignment of the fundamental vibrational modes can be achieved through normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT). sci-hub.box These calculations can predict vibrational frequencies and potential energy distributions (PEDs), which describe the contribution of individual bond stretches, bends, and torsions to each normal mode. sci-hub.box

Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IR ActivityRaman Activity
Cyclopropyl Ring C-H stretch3100 - 3000StrongMedium
CH₂ scissoring~1450MediumWeak
Ring breathing1250 - 1200WeakStrong
CH₂ wagging~1050MediumMedium
Isoxazole Ring C=N stretch1620 - 1550StrongMedium
C=C stretch1500 - 1450StrongStrong
Ring stretch/deformation1450 - 1380StrongStrong
N-O stretch950 - 850StrongMedium
C-H in-plane bend1200 - 1100MediumWeak

This table is generated based on typical frequency ranges for the specified functional groups and may vary for the specific molecule of this compound.

Intermolecular Interaction Probing

Vibrational spectroscopy is highly sensitive to the molecular environment, making it an excellent tool for studying intermolecular interactions. nih.govberkeley.edu In the solid state or in solution, molecules of this compound can interact via forces such as dipole-dipole interactions or weak hydrogen bonds (e.g., C-H···N or C-H···O). These interactions can perturb the vibrational frequencies of the involved functional groups. berkeley.edu

For instance, the formation of a weak C-H···N hydrogen bond between the cyclopropyl C-H and the isoxazole nitrogen of a neighboring molecule would typically cause a red shift (a shift to lower frequency) and broadening of the involved C-H stretching band in the IR spectrum. Similarly, the vibrational modes of the isoxazole ring, particularly those involving the nitrogen atom, would also be affected. By comparing the spectra of this compound in a non-polar solvent (where it exists as isolated molecules) with its spectrum in the solid state or in a polar solvent, one can identify and characterize the nature and strength of these intermolecular forces. nih.gov

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govdartmouth.edu This technique provides unambiguous data on molecular geometry, including bond lengths, bond angles, and torsion angles, as well as information about how molecules are arranged in the crystal lattice (crystal packing) and the intermolecular interactions that stabilize the structure. nih.govnih.gov

The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov

A single-crystal X-ray diffraction study of this compound would yield a wealth of structural information. It would confirm the planarity of the isoxazole ring and provide precise measurements of the C-C bond lengths within the strained cyclopropyl ring. Furthermore, it would reveal the relative orientation of the cyclopropyl and isoxazole rings. Analysis of the crystal packing would show how the molecules arrange themselves in the solid state, identifying any significant intermolecular contacts, such as C-H···N or π-π stacking interactions, which govern the supramolecular architecture. iucr.org

The table below outlines the key crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

ParameterDescription
Crystal System The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). nih.gov
Space Group The set of symmetry operations that describe the arrangement of molecules in the unit cell. nih.gov
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal. nih.gov
Z Value The number of molecules per unit cell.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C=N, N-O, C-C).
Bond Angles (°) Angles formed by three connected atoms.
Torsion Angles (°) Dihedral angles describing the conformation around a chemical bond.
Intermolecular Contacts Distances and angles of non-covalent interactions (e.g., hydrogen bonds).

This table represents the type of data expected from an X-ray crystallography experiment.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. up.ac.za When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. wikipedia.org The wavelength of light absorbed corresponds to the energy difference between these orbitals. libretexts.org The spectrum of this compound is expected to be dominated by electronic transitions associated with the isoxazole ring, which contains π-bonds and non-bonding electron pairs (on the oxygen and nitrogen atoms).

The principal electronic transitions expected for this compound are:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically high-energy and result in strong absorption bands, often in the UV region. libretexts.org The conjugated system of the isoxazole ring is the primary chromophore responsible for these transitions.

n → π* (n to pi-star) transitions: These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. libretexts.org These transitions are generally lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. wikipedia.org

The cyclopropyl group, while primarily a sigma-bonded system, can interact with the π-system of the isoxazole ring through conjugation, potentially influencing the energies of the molecular orbitals. This interaction can cause shifts in the absorption maxima (λ_max) compared to an unsubstituted isoxazole. The polarity of the solvent can also affect the positions of these absorption bands; for example, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. wikipedia.org

Transition TypeOrbitals InvolvedExpected Wavelength RegionRelative Intensity
π → πHOMO (π) → LUMO (π)Short UV (< 250 nm)High
n → πHOMO (n) → LUMO (π)Long UV (> 250 nm)Low

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. The table provides a general expectation for the electronic transitions.

Other Advanced Spectroscopic Methods

Beyond the core techniques of vibrational, crystallographic, and electronic spectroscopy, other advanced methods can provide deeper insights into the molecular and electronic structure of this compound.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful technique that directly probes the energies of electron orbitals in a molecule. It operates on the photoelectric effect, where a molecule is irradiated with high-energy photons (UV or X-rays), causing the ejection of an electron. By measuring the kinetic energy of the ejected photoelectrons, the binding energy of the electron in the molecule can be determined, which corresponds to the ionization potential for that orbital.

For this compound, PES can provide a detailed map of its electronic structure. A UV photoelectron spectrum would reveal the ionization energies for the valence orbitals, including the π orbitals and the non-bonding orbitals of the isoxazole ring. These experimental values are crucial for validating and refining the results of quantum chemical calculations of molecular orbital energies.

Studies on the parent isoxazole molecule using time-resolved photoelectron spectroscopy have elucidated its excited-state relaxation pathways upon UV excitation. researchgate.netnih.gov These studies show that excitation to the bright ππ* state can lead to ultra-fast ring-opening dynamics, often proceeding through a dissociative πσ* state. researchgate.netnih.gov The timescale for this ring-opening in isoxazole is on the order of 45 femtoseconds. researchgate.net The presence of the cyclopropyl substituent at the C3 position in this compound would likely modify these dynamics by altering the energies of the π, π, and σ orbitals and potentially influencing the geometry of the transition states involved in the ring-opening process.

Spectroscopic InformationRelevance to this compound
Adiabatic/Vertical Ionization Potentials Provides the energy required to remove electrons from specific molecular orbitals, offering a direct measure of orbital energies. nih.gov
Electronic State Ordering Helps to experimentally determine the energy ordering of the ground and excited electronic states (e.g., ππ, nπ, πσ*). nih.gov
Excited-State Dynamics Can be used in time-resolved experiments to track ultrafast molecular processes like ring-opening following photoexcitation, as observed in the parent isoxazole ring. researchgate.netnih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses a set of analytical techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For a molecule to be studied by these methods, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a stereocenter were introduced into the molecule, for instance through substitution on the cyclopropyl ring or the isoxazole ring, the resulting chiral derivatives could be analyzed to determine their enantiomeric purity and absolute configuration.

The primary methods of chiroptical spectroscopy are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Both techniques are based on the differential absorption of left and right circularly polarized light. researchgate.net For enantiomers, the IR and UV absorption spectra are identical, but their chiroptical spectra are mirror images, exhibiting opposite signs. gaussian.com

Enantiomeric Purity Assessment

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample is a measure of the extent to which one enantiomer is present in excess of the other. Chiroptical methods provide a powerful tool for this assessment. The intensity of a circular dichroism signal is directly proportional to the concentration difference between the two enantiomers in the sample.

For a hypothetical chiral derivative of this compound, a pure sample of one enantiomer would exhibit a characteristic CD spectrum. A racemic mixture (a 50:50 mixture of both enantiomers) would show no CD signal. Samples with an excess of one enantiomer would produce a CD spectrum with the same pattern as the pure enantiomer, but with a reduced intensity corresponding to the enantiomeric excess. By comparing the CD signal intensity of a sample of unknown purity to that of a pure standard, the enantiomeric purity can be accurately determined.

Determination of Absolute Configuration

The absolute configuration refers to the definitive 3D spatial arrangement of atoms at a chiral center, described by the Cahn-Ingold-Prelog (R/S) nomenclature. wikipedia.orglibretexts.org While techniques like X-ray crystallography can directly determine the absolute configuration, they require the formation of a suitable single crystal, which is not always feasible. Chiroptical spectroscopy, in conjunction with quantum chemical calculations, has emerged as a reliable alternative for determining the absolute configuration of molecules in solution. gaussian.comnih.gov

The process for a chiral derivative of this compound would involve the following steps:

Experimental Measurement: The experimental ECD and/or VCD spectrum of an enantiomerically pure or enriched sample is recorded.

Computational Modeling: The possible low-energy conformations of both the (R) and (S) enantiomers are calculated using theoretical methods such as Density Functional Theory (DFT).

Spectral Prediction: For each stable conformation of both the (R) and (S) enantiomers, the corresponding theoretical ECD and VCD spectra are calculated. A Boltzmann-averaged spectrum is then generated for each enantiomer based on the relative energies of their conformations.

Comparison and Assignment: The experimentally measured spectrum is compared to the theoretically predicted spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample. gaussian.comnih.gov

For instance, if the experimental sample exhibits a positive Cotton effect at a certain wavelength, and the computational prediction for the (R)-enantiomer also shows a positive effect at that wavelength while the (S)-enantiomer shows a negative one, the sample can be assigned the (R) configuration.

The following table illustrates the type of data that would be generated in a hypothetical chiroptical analysis of a chiral derivative of this compound, denoted as (R)- and (S)-5-methyl-3-cyclopropylisoxazole.

Wavelength/WavenumberExperimental Data (Sample)Predicted Data for (R)-enantiomerPredicted Data for (S)-enantiomer
ECD (λ, nm)
250Δε = +4.5Δε = +4.8Δε = -4.8
220Δε = -2.1Δε = -2.3Δε = +2.3
VCD (cm⁻¹)
1610Δε = +5.0 x 10⁻⁵Δε = +5.5 x 10⁻⁵Δε = -5.5 x 10⁻⁵
1450Δε = -8.2 x 10⁻⁵Δε = -8.9 x 10⁻⁵Δε = +8.9 x 10⁻⁵
Note: This table contains hypothetical data for illustrative purposes only, as no experimental chiroptical data for chiral derivatives of this compound are currently available in published literature.

This combined experimental and computational approach provides a powerful and increasingly routine method for the non-destructive determination of the absolute stereochemistry of chiral molecules. researchgate.netnih.gov

Based on the available scientific literature, a detailed theoretical and computational analysis of the specific compound this compound is not extensively documented. Research tends to focus on broader applications or synthetic pathways of isoxazole derivatives, rather than in-depth computational studies of this particular molecule. Therefore, a comprehensive article strictly adhering to the requested detailed outline on the theoretical and computational chemistry of this compound cannot be generated at this time due to a lack of specific research data in the public domain.

General computational methodologies such as Density Functional Theory (DFT), ab initio methods, and Molecular Dynamics (MD) simulations are widely used to study related molecular structures. These methods can theoretically be applied to this compound to elucidate its electronic structure, predict spectroscopic parameters, model reaction mechanisms, and analyze its conformational flexibility. However, without specific studies on this compound, any generated content would be speculative and not based on published, peer-reviewed data as required for a scientifically accurate article.

Further research and publication in the field of computational chemistry focusing specifically on this compound are needed to provide the detailed information requested in the outline.

Theoretical and Computational Chemistry Studies of 3 Cyclopropylisoxazole

Molecular Dynamics (MD) Simulations

Intermolecular Interactions in Solution and Solid States

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of molecules like 3-cyclopropylisoxazole, influencing properties such as solubility, crystal packing, and biological activity. nih.gov Computational chemistry provides powerful tools to analyze these non-covalent forces in both solution and solid states.

In the solid state, the crystal architecture is determined by a hierarchy of different, often weak, intermolecular interactions. nih.gov For heterocyclic compounds, these interactions include classical hydrogen bonds, weaker C-H···O and C-H···N hydrogen bonds, π-π stacking interactions between aromatic rings, and non-specific van der Waals forces. nih.goviucr.org Computational methods such as Hirshfeld surface analysis and quantum chemical topology (QCT) are employed to visualize and quantify these contacts. iucr.orgnih.govnih.gov

Hirshfeld surface analysis maps the regions of close contact between neighboring molecules in a crystal, allowing for the quantification of different interaction types. iucr.org Two-dimensional fingerprint plots derived from this analysis provide a summary of the intermolecular contacts, highlighting the prevalence of specific interactions like O···H, C···H, and C···C contacts. iucr.org

Interaction TypeTypical Interacting Groups in Isoxazole (B147169) SystemsComputational Analysis MethodApproximate Energy Range (kcal/mol)
Hydrogen Bonding (C-H···N/O)Cyclopropyl (B3062369) C-H or Ring C-H donors; Isoxazole N or O acceptorsQuantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) Plot-1.0 to -4.0
π-π StackingInteraction between isoxazole rings of adjacent moleculesPairwise Interaction Energy Calculation, Symmetry-Adapted Perturbation Theory (SAPT)-2.0 to -5.0
Dispersion Forces (van der Waals)Overall molecular frameworkDensity Functional Theory with Dispersion Correction (DFT-D), Energy Decomposition AnalysisVariable, contributes significantly to total lattice energy
Halogen Bonding (if substituted)Halogen atom on the ring and a nucleophilic site (e.g., N or O)Electrostatic Potential (ESP) Surface Analysis-1.0 to -5.0

In solution, the interactions are more dynamic. The behavior of this compound in a solvent is governed by its interactions with the solvent molecules relative to its self-association. Computational studies can model these interactions using explicit solvent molecular dynamics (MD) simulations or implicit solvent models. These simulations provide insight into solvation free energies and preferred solvation structures, which are key to understanding solubility.

Force Field Development and Parameterization for Isoxazoles

Molecular mechanics (MM) force fields are essential for performing large-scale molecular dynamics (MD) simulations of molecules like this compound, for instance, in complex biological environments. arxiv.orgnih.gov Standard force fields such as AMBER, CHARMM, and GROMOS are extensively parameterized for common biomolecules but often lack accurate parameters for novel heterocyclic scaffolds like substituted isoxazoles. nih.govresearchgate.net Therefore, a specific parameterization process is required. uiuc.edu

The development of force field parameters for a new molecule is a systematic process that relies heavily on quantum mechanical (QM) calculations as target data. nih.gov The goal is to create a set of parameters for the MM potential energy function that accurately reproduces the QM-calculated structure, energetics, and vibrational properties of the molecule. nih.gov

The parameterization workflow for an isoxazole derivative can be broken down into several key steps:

Generation of QM Data : High-level QM calculations (e.g., using Density Functional Theory) are performed on this compound and smaller, analogous fragments. This step yields optimized geometries, vibrational frequencies (from a Hessian matrix), and the electrostatic potential (ESP) on the molecular surface. nih.govnih.govresearchgate.net

Parameterization of Non-Bonded Terms :

Partial Atomic Charges : Atomic charges are derived by fitting them to the QM-calculated ESP. nih.govnih.gov This is a critical step as it governs the electrostatic interactions, which are dominant long-range forces.

Lennard-Jones (van der Waals) Parameters : These parameters (well depth ε and radius σ) define short-range repulsive and attractive dispersion forces. They are often transferred from existing atom types in the base force field (e.g., GAFF for AMBER, CGenFF for CHARMM) and refined by fitting to experimental data like liquid density and heat of vaporization of similar compounds. researchgate.netnih.govnih.gov

Parameterization of Bonded Terms :

Bonds and Angles : Equilibrium bond lengths and angles are taken from the QM-optimized geometry. nih.gov The corresponding force constants are derived from the QM Hessian matrix using methods like the Seminario approach. nih.govresearchgate.net

Dihedral Angles : Parameterizing the torsional potentials for the dihedral angles that control the molecule's conformation is often the most challenging step. This involves performing QM-scans of the potential energy surface by rotating around specific bonds (e.g., the bond connecting the cyclopropyl and isoxazole rings). The resulting energy profiles are then used as targets to fit the Fourier series terms of the dihedral potential in the force field. nih.govnih.gov

Several automated tools and web servers, such as the CHARMM General Force Field (CGenFF) program and the GROLIGFF server for GROMOS, can assist in generating initial parameters for drug-like molecules, which can then be further refined against QM data for higher accuracy. researchgate.netnih.govresearchgate.netresearchgate.net

Force Field TermParameter TypeSource of Target DataComputational Method
Bond StretchingEquilibrium distance (r_eq), Force constant (k_b)Molecular geometry, Vibrational frequenciesQM Geometry Optimization, Hessian Calculation
Angle BendingEquilibrium angle (θ_eq), Force constant (k_θ)Molecular geometry, Vibrational frequenciesQM Geometry Optimization, Hessian Calculation
Torsional (Dihedral)Force constant (V_n), Periodicity (n), Phase angle (γ)Rotational energy profileQM Potential Energy Surface Scan
van der WaalsWell depth (ε), Radius (σ)Interaction energies, Liquid propertiesQM Dimer Calculations, Experimental Density/Heat of Vaporization
ElectrostaticsPartial atomic charge (q)Molecular Electrostatic Potential (ESP)QM ESP Calculation and Fitting (e.g., RESP)

Machine Learning Approaches in Predicting Chemical Properties and Reactivity of Isoxazole Systems

Machine learning (ML) has become an integral tool in computational chemistry, enabling the rapid and accurate prediction of molecular properties and reaction outcomes, thereby accelerating chemical research. princeton.educhimia.ch For isoxazole systems, ML models can be applied to predict a wide range of characteristics, from fundamental chemical properties to complex reactivity patterns.

Predicting Chemical Properties:

ML models can predict various physicochemical properties of isoxazole derivatives, which is crucial in fields like drug discovery.

Solubility : Aqueous solubility is a critical property, and its prediction is a common challenge for ML models. nih.govresearchgate.net Algorithms like Graph Convolutional Networks (GCNs) and Random Forests can be trained on large datasets of molecules with known solubilities to predict this property for new compounds like this compound based solely on their chemical structure (represented as a molecular graph or SMILES string). researchgate.netdoaj.orgexplorationpub.com

Spectroscopic Properties : Predicting NMR chemical shifts is another area where ML excels. frontiersin.org Deep learning models, such as graph neural networks, can be trained on extensive databases of experimental NMR spectra to predict the ¹H and ¹³C chemical shifts for a given molecular structure with high accuracy. nih.govnih.govethz.ch This can aid in the structural elucidation of newly synthesized isoxazole derivatives.

Predicting Reactivity:

ML is also powerfully applied to predict the outcome of chemical reactions. princeton.edunih.gov Instead of relying on computationally expensive QM calculations for every new reaction, ML models can learn the complex relationship between reactants, reagents, and reaction yield or selectivity from experimental data. youtube.com

A notable study demonstrated that a random forest algorithm could successfully predict the yield of a palladium-catalyzed Buchwald-Hartwig amination reaction in the presence of various isoxazole-based additives. princeton.edu The model used a set of computed atomic, molecular, and vibrational descriptors as input features to represent the reaction components. princeton.edu The success of this model showed that ML could generalize to predict the performance of unseen isoxazole additives, highlighting its potential for guiding reaction optimization. nih.gov Such models can also offer mechanistic insights by identifying the most important molecular descriptors that influence the reaction's outcome. princeton.edu

Predicted PropertyCommon ML ModelInput Features (Descriptors)Relevance to Isoxazole Systems
Aqueous SolubilityGraph Convolutional Network (GCN), Random Forest (RF)Molecular graph, SMILES string, Physicochemical descriptors (e.g., LogP)Predicting drug-likeness and formulation characteristics. nih.govdoaj.org
NMR Chemical ShiftsGraph Neural Network (GNN), Deep LearningMolecular graph, 3D conformer informationAiding in structure verification and identification. frontiersin.orgnih.gov
Reaction YieldRandom Forest, Gradient Boosted TreesQM-derived descriptors (e.g., charges, HOMO/LUMO energies), Molecular fingerprintsOptimizing synthetic routes and predicting substrate scope. princeton.edu
Reaction SelectivityNeural Networks, Transfer LearningStructural representations of reactants and catalystsPredicting regioselectivity or stereoselectivity in functionalization reactions. nih.gov

Applications in Organic Synthesis and Materials Science

3-Cyclopropylisoxazole as a Versatile Building Block in Complex Organic Synthesis

The inherent chemical characteristics of this compound, including its susceptibility to ring-opening reactions and its utility in cycloaddition processes, make it a powerful tool for synthetic chemists. This versatility allows for its application as both a precursor to elaborate molecular frameworks and a synthon for a variety of cyclic systems.

Precursor for Advanced Molecular Architectures

The strategic employment of this compound as a starting material enables the synthesis of complex molecules, including analogues of natural products and other biologically active compounds. The cyclopropyl (B3062369) group can act as a latent functional group, which, upon selective ring-opening, can unveil reactive intermediates amenable to further transformations. This strategy has been instrumental in the synthesis of various alkaloids and other nitrogen-containing heterocyclic compounds. For instance, the isoxazole (B147169) ring can be reductively cleaved to reveal a β-amino ketone, a key intermediate in the synthesis of many natural products.

Furthermore, the isoxazole moiety itself can participate in various transformations. For example, it can undergo [3+2] cycloaddition reactions, serving as a 1,3-dipole precursor for the construction of more complex heterocyclic systems. The stability of the isoxazole ring under various reaction conditions allows for the manipulation of other parts of a molecule before its strategic transformation.

Synthons for Novel Heterocyclic and Carbocyclic Systems

The dual functionality of this compound allows it to serve as a synthon for both heterocyclic and carbocyclic ring systems. The isoxazole ring is a well-established precursor to 1,3-dicarbonyl compounds and their derivatives through reductive cleavage. This transformation provides access to a wide range of open-chain and cyclic compounds.

The cyclopropyl group, on the other hand, can undergo ring-opening reactions under thermal, photochemical, or catalytic conditions to generate various carbocyclic structures. For example, the strain energy of the three-membered ring can be harnessed to drive reactions that form five- or six-membered rings. Oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives has emerged as a powerful method for constructing diverse carbocyclic frameworks. While specific examples detailing the direct use of this compound in these ring-opening strategies to form complex carbocycles are still emerging, the foundational chemistry of both the cyclopropyl and isoxazole moieties strongly supports its potential in this area.

Table 1: Synthetic Transformations of the this compound Scaffold

TransformationReagents/ConditionsResulting Functional Group/Scaffold
Isoxazole Ring CleavageReductive conditions (e.g., H₂/Raney Ni)β-Amino ketone
Cyclopropyl Ring OpeningThermal, photochemical, or catalyticVarious carbocyclic systems
[3+2] CycloadditionAs a 1,3-dipole precursorComplex heterocyclic systems

Applications in Advanced Materials Science

The unique electronic and structural properties of the this compound unit are being explored for the development of novel materials with tailored functionalities. Its incorporation into polymers and its potential for self-assembly open up avenues for creating advanced materials for a range of applications.

Incorporation into Functional Polymer Architectures

The isoxazole ring, with its dipole moment and potential for hydrogen bonding interactions, can be incorporated into polymer backbones or as pendant groups to influence the physical and chemical properties of the resulting materials. While the direct polymerization of this compound itself is not widely reported, its derivatives can be functionalized to act as monomers in various polymerization reactions. For instance, isoxazole-containing polymers have been synthesized and their optical properties investigated, suggesting their potential in electronic applications.

The cyclopropyl group can also play a role in the properties of such polymers. For example, the ring strain can be utilized in ring-opening polymerization (ROP) to create polymers with unique backbone structures. Although specific examples of ROP involving this compound are not yet prevalent in the literature, the principle of using strained rings as monomers is well-established.

Design of Optoelectronic and Supramolecular Materials

The isoxazole moiety is a known component in the design of liquid crystals and other optoelectronic materials. arkat-usa.orgtandfonline.combeilstein-journals.orgtandfonline.comresearchgate.net The incorporation of the isoxazole heterocycle can impart significant dipole moments and influence the molecular packing, which are crucial for achieving desired liquid crystalline phases and electronic properties. The synthesis of liquid crystalline compounds containing isoxazole rings has demonstrated their potential in forming nematic and smectic phases. arkat-usa.orgtandfonline.com

While direct studies on the optoelectronic properties of materials solely based on this compound are limited, the broader class of isoxazole-containing materials provides a strong indication of its potential. The electronic properties of the isoxazole ring, coupled with the conformational rigidity that the cyclopropyl group can impart, make it an attractive candidate for the design of novel organic semiconductors and other optoelectronic materials.

Self-Assembled Systems and Nanostructures

The principles of molecular self-assembly, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, are fundamental to creating well-defined nanostructures. ethernet.edu.et The isoxazole ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding, which is a key interaction for directing self-assembly. nih.gov For instance, studies on related amide-containing isoxazole derivatives have shown the formation of supramolecular assemblies through hydrogen bonding. nih.gov

Amphiphilic molecules, containing both hydrophobic and hydrophilic segments, can self-assemble in solution to form various nanostructures like micelles, vesicles, and nanofibers. nih.govnorthwestern.edubenthamscience.com By appropriately functionalizing this compound to create amphiphilic derivatives, it is conceivable to direct their self-assembly into ordered nanostructures. These nanostructures could find applications in areas such as drug delivery and nanotechnology. The design of such systems would leverage the specific geometry and intermolecular interactions afforded by the this compound core.

Ligand Design in Coordination Chemistry

The this compound scaffold presents intriguing possibilities for ligand design in coordination chemistry. As a heterocyclic system, it possesses potential donor atoms—specifically the nitrogen and oxygen atoms of the isoxazole ring—that could coordinate with a metal center. The nitrogen atom, with its available lone pair of electrons, is the most probable coordination site, acting as a Lewis base to bind to a Lewis acidic metal ion.

The design of ligands around this core could involve functionalizing the isoxazole ring or the cyclopropyl group to create multidentate ligands. For instance, introducing other donor groups could lead to bidentate or polydentate ligands, which form more stable chelate complexes with metal ions. The steric bulk of the cyclopropyl group is a significant feature, influencing the coordination geometry and the accessibility of the metal center in potential complexes. This steric hindrance could be strategically used to control selectivity in catalytic reactions.

Development of Novel Coordination Complexes for Catalysis

The development of coordination complexes featuring this compound as a ligand for catalysis is a prospective area of research. Although specific examples are not documented in current literature, the principles of catalyst design suggest potential applications. Metal complexes are central to homogeneous catalysis, and the electronic and steric properties of the ligand play a crucial role in determining the catalyst's activity and selectivity.

The isoxazole ring, being a π-electron system, can influence the electron density at the metal center. The electron-withdrawing or donating nature of the ligand can be tuned by adding substituents, thereby modulating the reactivity of the metal. For a hypothetical catalytic complex, the this compound ligand could stabilize the metal in a specific oxidation state or geometry, facilitating elementary steps in a catalytic cycle such as oxidative addition or reductive elimination. For instance, a palladium complex bearing a phosphine-functionalized this compound ligand could potentially be explored in cross-coupling reactions, where the ligand framework would be critical for catalytic efficiency.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. While numerous heterocyclic compounds like imidazoles and triazoles are widely used as linkers, the use of this compound for this purpose has not been reported.

Theoretically, a derivative of this compound, such as a dicarboxylic acid, could serve as a linker to build such extended structures. The geometry of the ligand—the angle between the coordinating groups—would dictate the topology of the resulting framework. The cyclopropyl group would project into the pores of the MOF, influencing the pore size, shape, and chemical environment. This could have implications for applications in gas storage or separation, where the nature of the pore surface is critical. The synthesis of such materials would typically involve solvothermal methods, reacting a metal salt with the functionalized this compound linker.

Ligand Field Theory and Metal-Ligand Bonding Investigations

A detailed investigation into the metal-ligand bonding of a this compound complex would rely on a combination of spectroscopic techniques and theoretical calculations, guided by Ligand Field Theory (LFT). LFT, an extension of crystal field theory and molecular orbital theory, describes the electronic structure of coordination complexes and the splitting of the metal d-orbitals by the surrounding ligands. wikipedia.org

In a hypothetical octahedral complex with this compound acting as a monodentate ligand coordinating through its nitrogen atom, the ligand would create an electrostatic field that lifts the degeneracy of the metal's d-orbitals. The magnitude of this splitting (Δo) would classify this compound within the spectrochemical series, indicating whether it is a strong-field or weak-field ligand. This can be experimentally determined using UV-Vis spectroscopy. wikipedia.org

The nature of the metal-ligand bond would primarily be a σ-bond, formed by the donation of the nitrogen's lone pair into a vacant metal d-orbital. wikipedia.org The potential for π-interactions (π-backbonding from metal to ligand or π-donation from ligand to metal) would depend on the specific metal and its oxidation state. Computational methods, such as Density Functional Theory (DFT), would be invaluable for modeling the molecular orbitals, visualizing the metal-ligand interactions, and calculating parameters like bond energies and electronic charge distribution. nih.gov Such theoretical studies could predict the stability and reactivity of these yet-to-be-synthesized complexes. nih.govfau.eu

Structure Activity Relationship Sar Studies from a Chemical Perspective

Impact of Cyclopropyl (B3062369) Ring Orientation on Molecular Interactions and Recognition

The orientation of the cyclopropyl ring at the 3-position of the isoxazole (B147169) core is a critical determinant of the molecule's three-dimensional shape and electronic distribution, which in turn governs its interactions with other molecules. The cyclopropyl group, with its unique strained ring structure and hybrid orbitals, can engage in various non-covalent interactions.

The rotational position (dihedral angle) of the cyclopropyl ring relative to the isoxazole ring dictates the steric profile of the molecule. Certain orientations may present a more sterically hindered face, influencing how the molecule can approach and fit into a binding site or interact with a reactant. For instance, in enzymatic reactions, the precise orientation of the cyclopropyl group could be crucial for optimal binding to the active site. Studies on related systems, such as cyclopropyl-substituted cyclohexanes, have revealed that the presence of a spirocyclopropane can surprisingly favor an axial orientation for adjacent bulky substituents, a phenomenon attributed to a combination of steric and stereoelectronic effects. This suggests that the cyclopropyl group in 3-cyclopropylisoxazole can significantly influence the conformational preferences of neighboring substituents, thereby affecting molecular recognition.

Influence of Isoxazole Ring Substituents on Chemical Reactivity and Stability

Substituents on the isoxazole ring of this compound can profoundly modulate its chemical reactivity and stability. The isoxazole ring is an electron-deficient heterocycle, and its reactivity is largely governed by the nature of the substituents at the 4- and 5-positions.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at positions 4 and 5 can alter the electron density of the isoxazole ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack. For example, an EWG at the 4-position would further decrease the electron density, potentially making the ring more susceptible to nucleophilic attack. Conversely, an EDG would increase the electron density, which could enhance the rate of electrophilic substitution reactions.

A key aspect of isoxazole chemistry is the susceptibility of the N-O bond to cleavage under certain conditions, such as reductive or basic environments. The stability of this bond can be tuned by substituents. EWGs on the isoxazole ring can stabilize the N-O bond by withdrawing electron density, making it more resistant to cleavage. In contrast, EDGs may destabilize this bond, facilitating ring-opening reactions. This modulation of N-O bond stability is a critical consideration in the design of isoxazole-containing compounds, as ring cleavage can lead to different reactive intermediates and final products.

Steric Effects: The size and shape of substituents on the isoxazole ring can introduce steric hindrance, which can affect the rate and regioselectivity of chemical reactions. Bulky substituents can shield certain positions on the ring from attack by reagents, leading to a different product distribution compared to less hindered analogues.

The interplay of electronic and steric effects of various substituents on the isoxazole ring is summarized in the table below:

Substituent PositionElectronic Effect of SubstituentImpact on ReactivityImpact on Stability (N-O bond)
4Electron-withdrawing (e.g., -NO₂, -CN)Increases susceptibility to nucleophilic attack; decreases rate of electrophilic attack.Increases stability
4Electron-donating (e.g., -NH₂, -OH)Decreases susceptibility to nucleophilic attack; increases rate of electrophilic attack.Decreases stability
5Electron-withdrawing (e.g., -CO₂R)Can influence the regioselectivity of ring-opening reactions.Increases stability
5Electron-donating (e.g., -Alkyl)May increase the overall electron density of the ring system.May slightly decrease stability

Conformational Dynamics and Their Role in Chemical Selectivity

The primary source of conformational flexibility in this compound arises from the rotation around the single bond connecting the cyclopropyl ring to the isoxazole ring. The energy barrier to this rotation determines the relative populations of different conformers at a given temperature. The preferred conformation will seek to minimize steric clashes and maximize stabilizing electronic interactions between the two rings. Computational studies on similar systems, such as cyclopropyl ketones, have shown that specific planar or near-planar arrangements are often favored to allow for optimal orbital overlap.

In the context of chemical selectivity, a specific conformation may be required for a reaction to proceed efficiently. For example, in a bimolecular reaction, only one of the conformers of this compound might present the correct geometry for the transition state to form. This can lead to high levels of stereoselectivity or regioselectivity in the products.

Furthermore, in biological systems, the ability of a molecule to adopt a specific conformation is often a prerequisite for binding to a biological target like an enzyme or receptor. The conformational landscape of a this compound derivative will determine its ability to fit into a binding pocket and establish key interactions. A molecule with a rigid conformational profile might bind with high affinity if its ground-state conformation matches the binding site. Conversely, a more flexible molecule might be able to adapt its conformation to fit into the binding site, but this may come at an entropic cost.

Computational SAR Modeling for Predicting Chemical Reactivity and Binding

Computational Structure-Activity Relationship (SAR) modeling has become an indispensable tool for predicting the chemical reactivity and binding affinity of molecules like this compound, thereby accelerating the design and discovery process. These in silico methods utilize the three-dimensional structure of a molecule to calculate various descriptors that are then correlated with its observed activity.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. In these approaches, a set of molecules with known activities are aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to build a model that relates these fields to the biological activity. For a series of this compound derivatives, a 3D-QSAR model could predict the activity of new, unsynthesized analogues and provide a visual representation of the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound derivatives, docking studies can be used to simulate their interaction with an enzyme's active site. The results can provide insights into the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity. This information is invaluable for understanding the molecular basis of action and for designing modifications to improve potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time. For a this compound derivative bound to a protein, an MD simulation can reveal the stability of the complex, the flexibility of both the ligand and the protein, and the role of solvent molecules in the binding process. This level of detail can help to refine the understanding gained from static docking studies and provide a more realistic picture of the binding event.

The following table summarizes the application of these computational methods to the study of this compound derivatives:

Computational MethodApplication to this compound SARPredicted Properties
3D-QSAR (CoMFA/CoMSIA) Correlate 3D structural features with chemical reactivity or biological activity across a series of derivatives.Potency, selectivity, reaction rates.
Molecular Docking Predict the binding mode and affinity of derivatives to a specific biological target (e.g., enzyme active site).Binding orientation, key interactions, binding energy.
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of the ligand-target complex over time.Conformational changes, complex stability, solvent effects.

By integrating these computational approaches, a comprehensive understanding of the structure-activity relationships of this compound can be developed, guiding the synthesis and evaluation of new compounds with desired chemical and biological properties.

Future Directions and Emerging Research Avenues in 3 Cyclopropylisoxazole Chemistry

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

Beyond route design, machine learning models are increasingly being employed to predict reaction outcomes and optimize reaction conditions with remarkable accuracy. nih.gov For the synthesis of 3-cyclopropylisoxazole and its derivatives, ML algorithms can be trained on datasets of similar reactions to predict yields, identify optimal catalysts, solvents, and temperatures, thereby minimizing the need for extensive empirical screening. ucla.edu This data-driven approach accelerates the development of robust and scalable synthetic protocols.

Table 1: Potential Applications of AI/ML in this compound Synthesis

Application AreaDescriptionPotential Impact
Retrosynthetic Analysis AI algorithms predict multiple synthetic routes to this compound and its analogs. chemcopilot.comDiscovery of novel, more efficient, and sustainable synthetic pathways.
Reaction Condition Optimization Machine learning models predict optimal catalysts, solvents, temperatures, and reagent stoichiometry. nih.govIncreased reaction yields, reduced side-product formation, and faster process development.
Predictive Modeling of Properties AI can forecast the physicochemical and biological properties of novel this compound derivatives.Accelerated discovery of new drug candidates and materials with desired characteristics.
Automated Synthesis Integration of AI with robotic platforms for the automated synthesis and optimization of this compound.High-throughput synthesis and rapid exploration of chemical space.

Development of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

By continuously analyzing the reaction mixture, these non-invasive methods can help identify transient species, determine reaction endpoints with precision, and detect the formation of byproducts. researchgate.netnih.gov This real-time data is critical for optimizing reaction parameters in continuous flow systems, ensuring consistent product quality and maximizing efficiency.

Table 2: Advanced Spectroscopic Techniques for Monitoring this compound Synthesis

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis
In-situ Raman Spectroscopy Vibrational information, sensitive to changes in chemical bonds and molecular structure. nih.govbwise.krMonitoring the formation of the isoxazole (B147169) ring and the consumption of starting materials.
In-situ FTIR Spectroscopy Functional group analysis, providing real-time concentration data of reactants, intermediates, and products.Tracking the progress of key chemical transformations and identifying reaction endpoints.
Process NMR Spectroscopy Detailed structural information and quantitative analysis of reaction components.Elucidating reaction mechanisms and kinetics in real-time.
UV-Vis Spectroscopy Information on conjugated systems and chromophores.Monitoring reactions involving changes in electronic structure.

Green Chemistry Approaches and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to minimize environmental impact and enhance safety. For the synthesis of this compound, future research will undoubtedly focus on the implementation of more sustainable practices. This includes the use of environmentally benign solvents, the development of highly efficient and recyclable catalysts, and the adoption of energy-efficient reaction conditions. rsc.orgnih.gov

Biocatalysis, for instance, offers a promising avenue for the enantioselective synthesis of chiral this compound derivatives under mild conditions. mdpi.com Enzymes can offer unparalleled selectivity, reducing the need for protecting groups and minimizing waste. Furthermore, mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, presents another exciting green alternative to traditional solution-phase synthesis. semanticscholar.org

Table 3: Green Chemistry Strategies for this compound Synthesis

Green Chemistry ApproachDescriptionAdvantages
Biocatalysis Use of enzymes to catalyze specific reactions in the synthesis of this compound. mdpi.comHigh selectivity, mild reaction conditions, reduced waste.
Flow Chemistry Performing reactions in continuous flow reactors.Enhanced safety, improved heat and mass transfer, easier scale-up.
Mechanochemistry Solvent-free or low-solvent reactions conducted by grinding or milling. semanticscholar.orgReduced solvent waste, potential for novel reactivity.
Use of Greener Solvents Replacement of hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents.Reduced environmental impact and improved safety.
Heterogeneous Catalysis Employing solid-supported catalysts that can be easily recovered and reused. rsc.orgSimplified product purification and reduced catalyst waste.

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

While the core structure of this compound is well-established, there remains significant untapped potential for exploring its novel reactivity and discovering unprecedented transformation pathways. The unique electronic and steric properties of the cyclopropyl (B3062369) group and the isoxazole ring can be exploited to develop new synthetic methodologies.

One area of growing interest is the functionalization of C-H bonds, which offers a more atom-economical approach to modifying the this compound scaffold. nih.gov Catalytic methods that enable the direct and selective introduction of new functional groups onto the cyclopropyl or isoxazole moieties would significantly expand the accessible chemical space. nih.gov Additionally, the isoxazole ring itself can participate in various ring-opening and rearrangement reactions, providing access to other valuable heterocyclic systems. nih.govrsc.org Photoredox catalysis, for example, can be used to trigger novel transformations of the isoxazole ring under mild conditions. researchgate.netresearchgate.net

Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique structural features of this compound make it an attractive candidate for applications beyond medicinal chemistry, particularly in the realm of materials science. Multidisciplinary collaborations between synthetic organic chemists and materials scientists are crucial for unlocking the full potential of this versatile scaffold.

For instance, the incorporation of this compound units into polymer backbones could lead to the development of novel organic electronic materials with tailored properties. ntnu.noiastate.eduresearchgate.netmdpi.comresearchgate.net The rigid and planar nature of the isoxazole ring, combined with the conformational constraints of the cyclopropyl group, could influence the packing and electronic properties of these materials. Computational studies can play a vital role in predicting the material properties of novel this compound derivatives, guiding the design and synthesis of next-generation organic semiconductors and other functional materials. nih.govmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylisoxazole
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.